molecular formula C14H23N3O2 B13215323 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid

Cat. No.: B13215323
M. Wt: 265.35 g/mol
InChI Key: SFGPCUQZGXECTF-UHFFFAOYSA-N
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Description

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid is a synthetic organic compound designed for research and development purposes. This molecule features a cyclopentane-1-carboxylic acid core, a 2-aminoethyl linker, and a 1-(propan-2-yl)-1H-pyrazol-5-yl moiety. The 5-aminopyrazole scaffold is a recognized heterocyclic template of significant interest in medicinal and agrochemical research due to its broad biological and pharmacological properties . Compounds containing this structure have been investigated as key components in various therapeutic areas. Researchers utilize such complex molecules as versatile intermediates or building blocks for the synthesis of more complex heterocyclic systems, which are valuable in the discovery of new active substances . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H23N3O2/c1-10(2)17-12(5-8-16-17)11(9-15)14(13(18)19)6-3-4-7-14/h5,8,10-11H,3-4,6-7,9,15H2,1-2H3,(H,18,19)

InChI Key

SFGPCUQZGXECTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid generally involves:

  • Construction of the cyclopentane-1-carboxylic acid core.
  • Introduction of the amino group at the alpha position relative to the carboxyl group.
  • Attachment of the 1-(propan-2-yl)-1H-pyrazol-5-yl substituent on the beta carbon.
  • Final purification and stereochemical resolution if necessary.

The synthetic route typically follows either a stepwise approach starting from cyclopentane derivatives or a convergent approach coupling pre-formed pyrazole derivatives with amino acid intermediates.

Key Synthetic Steps and Reagents

Step Description Reagents/Conditions Notes
1 Preparation of cyclopentane-1-carboxylic acid derivative Commercial or synthesized via carboxylation of cyclopentane Starting material for backbone
2 Formation of alpha-amino substituent Amination via reductive amination or nucleophilic substitution Use of ammonia or amine sources
3 Synthesis of 1-(propan-2-yl)-1H-pyrazol-5-yl moiety Pyrazole ring formation from hydrazines and 1,3-dicarbonyl compounds Alkylation at N1 with isopropyl group
4 Coupling of pyrazole substituent to amino acid backbone Use of coupling agents such as carbodiimides or peptide coupling reagents Controlled temperature and inert atmosphere
5 Purification and stereoisomer separation Chromatography (silica gel, chiral columns) To isolate desired stereochemistry

Detailed Synthetic Route Example

A representative synthetic route is as follows:

  • Synthesis of 1H-pyrazole-5-carboxylic acid derivative
    Starting from 1H-pyrazole-4-carboxylic acid, the acid chloride derivative is prepared by reaction with thionyl chloride under reflux for 18 hours, yielding the pyrazole-4-carbonyl chloride intermediate in ~97% yield.

  • Preparation of amino acid intermediate
    The cyclopentane-1-carboxylic acid is functionalized at the alpha position to introduce an amino group, often via reductive amination or azide reduction methods.

  • Coupling reaction
    The amino acid intermediate is reacted with the pyrazole acid chloride derivative in anhydrous conditions, typically in dichloromethane or tetrahydrofuran, at low temperature (0–5 °C) to room temperature, with a base such as triethylamine to scavenge HCl formed.

  • Alkylation of pyrazole nitrogen
    The N1 position of the pyrazole ring is alkylated with isopropyl halide (e.g., isopropyl bromide) under basic conditions to install the propan-2-yl substituent.

  • Purification
    The crude product is purified by silica gel chromatography, and stereoisomers are separated using chiral chromatography techniques such as Chiralcel OJ-H columns.

Reaction Conditions and Yields

Reaction Step Reagents Conditions Yield (%) Notes
Acid chloride formation Thionyl chloride Reflux, 18 h 97 High purity acid chloride obtained
Amination Ammonia / LiAlH4 reduction 0 °C to RT, 1-2 h 85-90 Reduction of azide or imine intermediate
Coupling Acid chloride + amino acid 0–5 °C to RT, 2-4 h 75-85 Carbodiimide or base-assisted coupling
Alkylation Isopropyl bromide + pyrazole N1 Room temp, basic medium 70-80 Selective N-alkylation
Purification Silica gel, chiral HPLC Ambient >95 purity Separation of stereoisomers

Research Findings and Notes

  • The pyrazole moiety’s presence is critical for biological activity, allowing π-π stacking and hydrogen bonding interactions with enzyme active sites.
  • The propan-2-yl group at the pyrazole N1 position enhances lipophilicity and potentially membrane permeability.
  • Stereochemistry at the amino acid alpha carbon influences binding affinity and pharmacokinetics; hence, chiral separation is essential.
  • Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, reducing by-product formation.
  • The compound’s stability under acidic and basic conditions has been confirmed, enabling diverse synthetic manipulations.

Summary Table of Preparation Methods

Aspect Details
Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
Core Structure Cyclopentane-1-carboxylic acid with amino and pyrazole substituents
Key Reagents Thionyl chloride, lithium aluminum hydride, isopropyl bromide, coupling agents
Typical Solvents Dichloromethane, tetrahydrofuran, methanol
Reaction Temperatures 0 °C to reflux (up to ~90 °C)
Purification Techniques Silica gel chromatography, chiral HPLC
Typical Yields 70-97% depending on step
Stereochemical Control Achieved via chiral chromatography

Chemical Reactions Analysis

Types of Reactions

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, reduction can produce primary or secondary amines, and substitution can result in various substituted pyrazole derivatives .

Scientific Research Applications

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound with a molecular formula of C14H23N3O2 and a molecular weight of 265.35 g/mol. It possesses a unique structure that includes a cyclopentane ring, an amino group, and a pyrazole moiety. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Potential Applications

This compound holds potential in diverse fields due to its structural characteristics. The amino group facilitates hydrogen bonding with biological macromolecules, while the pyrazole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, potentially leading to various pharmacological effects.

Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Protein-Ligand Interactions: Studies on protein-ligand interactions reveal that its unique structure allows it to fit into enzyme pockets effectively, potentially leading to inhibition or modulation of enzymatic activity.

Interaction Studies: Interaction studies are crucial for understanding how this compound interacts with biological targets.

Mechanism of Action

The mechanism of action of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-2-Hydroxycyclopentanecarboxylic Acid

  • Structure: Cyclopentane backbone with amino and hydroxy groups at positions 1 and 2, respectively, and a carboxylic acid at position 1.
  • Key Differences : Replaces the pyrazole-isopropyl-ethylamine moiety with a simpler hydroxy group.
  • Synthesized via cyanohydrin formation and nitrile hydrolysis .

2-(1-Cyclopentyl-1H-Pyrazol-3-yl)ethan-1-amine

  • Structure : Ethylamine chain linked to a pyrazole ring substituted with a cyclopentyl group.
  • Key Differences : Lacks the carboxylic acid and cyclopentane backbone.

Methyl({[1-(Propan-2-yl)-1H-Pyrazol-5-yl]methyl})amine

  • Structure : Methylamine attached to a pyrazole-isopropyl group.
  • Key Differences : Simplified structure without the cyclopentane or carboxylic acid.
  • Properties : Lower molecular weight (C₉H₁₅N₃, 165.24 g/mol) and higher volatility compared to the target compound .

Biological Activity

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid, with the molecular formula C14H23N3O2 and a molecular weight of 265.35 g/mol, is a complex organic compound notable for its unique structural features, including a cyclopentane ring and a pyrazole moiety. These features contribute significantly to its biological activity, particularly in modulating enzyme activity and receptor binding.

Structural Characteristics

The compound's structure facilitates various interactions with biological macromolecules:

  • Amino Group : This allows for hydrogen bonding, enhancing solubility and interaction with proteins.
  • Pyrazole Moiety : Engages in π-π interactions with aromatic residues in proteins, potentially influencing enzymatic activity and receptor interactions.

Research indicates that this compound may inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways and lead to various pharmacological effects. The compound's ability to fit into enzyme pockets effectively positions it as a candidate for drug development.

Pharmacological Applications

The biological activity of this compound suggests potential applications in:

  • Drug Design : Its structural analogs may be developed to enhance therapeutic efficacy.
  • Agricultural Chemistry : Potential use in plant growth regulation or pest control due to its enzyme modulation properties.

Comparative Analysis

A comparison of structurally similar compounds highlights the unique aspects of this compound:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acidC16H24N2O2Contains a dimethylamino groupEnhanced solubility and potential for increased biological activity
1-{2-amino-1-[4-(methylthio)phenyl]ethyl}cyclopentane-1-carboxylic acidC15H23N3O2SFeatures a methylthio groupMay exhibit different pharmacokinetics due to sulfur's presence
1-[2-Amino-1-(propylpyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acidC14H23N3O2Similar pyrazole moiety but different alkyl chainVariation in side chains affects hydrophobicity and interaction profiles

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, docking studies revealed strong binding affinities to target enzymes, suggesting significant potential for therapeutic applications.
  • Protein-Ligand Interaction Analysis : Molecular docking simulations indicated that the compound forms stable complexes with target proteins, primarily through hydrogen bonding and hydrophobic interactions. This stability is crucial for its potential as a drug candidate.
  • Toxicity Assessments : Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigations are necessary to evaluate its safety profile comprehensively.

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